molecular formula C9H9ClN4O2 B12976053 Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

Cat. No.: B12976053
M. Wt: 240.64 g/mol
InChI Key: SEBAVTWKQYKUPX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-triazine core with substituents at positions 4 (chloro), 7 (methyl), and 2 (ethyl carboxylate). This compound is synthesized via multistep reactions involving cyclization, S-methylation, and chlorination of pyrazole precursors . Its structural versatility makes it a valuable intermediate for drug discovery, particularly in the development of CNS-active and anticancer agents .

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

ethyl 4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylate

InChI

InChI=1S/C9H9ClN4O2/c1-3-16-8(15)7-11-6-4-5(2)13-14(6)9(10)12-7/h4H,3H2,1-2H3

InChI Key

SEBAVTWKQYKUPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=NN2C(=N1)Cl)C

Origin of Product

United States

Preparation Methods

Cyclization via Aminopyrazole and β-Dicarbonyl Compounds

A common and efficient method involves the reaction of 5-amino-3-arylamino-1H-pyrazole derivatives with β-dicarbonyl compounds such as ethyl acetoacetate under acidic or oxidative conditions to form the fused triazine ring system. This cyclocondensation is often catalyzed or facilitated by acids like acetic acid or by oxidative agents such as potassium persulfate (K2S2O8).

  • For example, the reaction of 5-amino-pyrazole derivatives with ethyl acetoacetate in ethanol containing acetic acid under an oxygen atmosphere at elevated temperatures (around 130 °C) yields pyrazolo[1,5-a]pyrimidine derivatives with good to excellent yields (up to 94%).

  • The presence of acetic acid and oxygen atmosphere is critical for promoting the cyclization and improving yields, as shown in screening experiments where increasing equivalents of acetic acid and oxygen atmosphere enhanced product formation significantly (Table 1).

Entry Molar Equiv. Acid Atmosphere Yield (%)
1 2 (HOAc) Air 34
2 4 (HOAc) Air 52
3 6 (HOAc) Air 74
4 6 (HOAc) O2 94

Table 1: Effect of acid equivalents and atmosphere on cyclization yield

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been employed to accelerate the synthesis of pyrazolo[1,5-a]triazine derivatives, offering advantages such as reduced reaction times and improved yields.

  • A sequential one-pot microwave-assisted method involves initial formation of N-carbetoxythiourea intermediates from aminopyrazoles and ethoxycarbonyl isothiocyanate, followed by base-induced cyclization and methylation steps under microwave heating.

  • Typical conditions include heating at 100 °C for 5 minutes followed by base treatment and methylation, resulting in high yields (up to 94%) of 2-thioxo-pyrazolo[1,5-a]triazin-4-ones, which are key intermediates.

Methylation at the 7-Position

The methyl group at the 7-position is generally introduced via the choice of starting β-dicarbonyl compound or by methylation of the intermediate.

  • Using ethyl acetoacetate (which contains a methyl group) as the β-dicarbonyl component during cyclization inherently installs the 7-methyl substituent in the final product.

  • Alternatively, methylation reactions using methyl iodide (MeI) under basic conditions can be applied to intermediates to achieve the methyl substitution.

Summary of Preparation Methodology

Step Reagents/Conditions Outcome/Yield Notes
Cyclization 5-amino-pyrazole + ethyl acetoacetate, EtOH, AcOH, O2, 130 °C, 18 h Pyrazolo[1,5-a]triazine core, up to 94% Acid and oxygen atmosphere critical
Microwave-assisted cyclization Aminopyrazole + ethoxycarbonyl isothiocyanate, THF, microwave 100 °C, base treatment 2-thioxo-pyrazolo[1,5-a]triazin-4-one, 94% Rapid, high yield
Oxidative chlorination NaCl + K2S2O8 4-chloro substitution Efficient, selective halogenation
Methylation Methyl iodide, base 7-methyl substitution Via starting material or post-cyclization

Research Findings and Mechanistic Insights

  • The cyclization mechanism involves nucleophilic attack of the amino group on the β-dicarbonyl compound, followed by ring closure to form the fused triazine system.

  • Oxidative halogenation proceeds via radical or electrophilic pathways facilitated by persulfate oxidants, enabling selective halogen introduction without over-halogenation.

  • Microwave-assisted methods enhance reaction kinetics by providing uniform heating and reducing side reactions, thus improving overall efficiency.

  • Structural confirmation of intermediates and final products is routinely performed using NMR (1H, 13C), IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, ensuring regioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate has shown potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazines can inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. For instance, studies have demonstrated that modifications to the pyrazolo structure enhance its ability to inhibit TP effectively, thereby suppressing tumor proliferation .

2. Kinase Inhibition
This compound is also being explored for its role as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cancer and other diseases. The structural characteristics of this compound allow it to interact with specific kinase targets effectively . Patents have documented its use as a selective inhibitor for certain kinases involved in cancer progression .

3. Neuroprotective Effects
There is emerging evidence suggesting that pyrazolo[1,5-a][1,3,5]triazines may have neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Agricultural Applications

4. Herbicidal Activity
this compound exhibits herbicidal properties that make it a candidate for agricultural applications. Research has indicated that derivatives of this compound can inhibit specific plant enzymes involved in growth regulation. This inhibition can lead to effective weed control without affecting crop yield significantly .

Material Science

5. Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in the synthesis of novel materials with specific functionalities. Its derivatives are being explored for use in organic electronics and photonic devices due to their electronic properties and stability under various conditions .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer agentInhibition of thymidine phosphorylase
Kinase inhibitorInteraction with cancer-related kinases
Neuroprotective effectsModulation of neurotransmitter systems
AgriculturalHerbicidal activityInhibition of plant growth-regulating enzymes
Material ScienceSynthesis of functional materialsUtilization in organic electronics

Case Studies

Case Study 1: Thymidine Phosphorylase Inhibition
A study conducted by Manachou et al. (2020) detailed the synthesis and evaluation of various pyrazolo[1,5-a][1,3,5]triazine derivatives as thymidine phosphorylase inhibitors. The results indicated that structural modifications significantly influenced inhibitory activity against TP .

Case Study 2: Kinase Targeting
In a patent filed by researchers focusing on pyrazolo[1,5-a][1,3,5]triazine derivatives as selective kinase inhibitors (WO2016142855A2), the efficacy of these compounds in targeting specific kinases related to cancer was demonstrated through biochemical assays .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pyrazolo[1,5-a][1,3,5]triazine scaffold allows for substitutions at positions 2, 4, and 7, which significantly influence biological activity. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Key Biological Activity Synthesis Method Reference
Ethyl 4-chloro-7-methyl-pyrazolo-triazine-2-carboxylate 4-Cl, 7-Me, 2-COOEt Potential CNS/anticancer activity Chlorination of intermediates
LA 2851 (2,4-diamino-7-methyl-pyrazolo-triazine) 2-NH2, 4-NH2, 7-Me Bronchodilator, antiallergic Amination of core
2-(Dichloromethyl)pyrazolo-triazines 2-CCl2, 4/7-varied substituents Anticancer (cell line inhibition) Heterocyclization with amines
4-Benzylamino-7-isopropyl-pyrazolo-triazine (11) 4-NHBn, 7-iPr, 2-MeS CDK inhibition (drug discovery) Aminolysis of methylthio groups
EAC-21 (4-aryl-2-ethylthio-7-methyl-pyrazolo-triazine) 4-Ar, 2-SEt, 7-Me Anticonvulsant Cyclization of dithiocarbonates

Key Observations :

  • Chloro vs. Amino Groups (Position 4): The chloro group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions, whereas amino groups (e.g., LA 2851) improve hydrogen bonding, critical for receptor interactions in bronchodilation .
  • Methyl vs. Isopropyl (Position 7) : A methyl group (target compound) offers steric minimalism, while bulkier groups like isopropyl (compound 11) may enhance target selectivity in kinase inhibition .
  • Ethyl Carboxylate (Position 2) : This ester group improves solubility and bioavailability compared to methylthio (EAC-21) or dichloromethyl substituents .

Comparison with Analogs :

  • EAC Series: Uses S,S-diethyl aroyliminodithiocarbonates, avoiding POCl3, which simplifies safety protocols .
  • Dichloromethyl Derivatives: Employ heterocyclization of dichloro-cyanoethenyl carboxamides with pyrazolamines, yielding anticancer-active compounds without chlorination steps .
  • Microwave-Assisted Synthesis : Some analogs (e.g., compound 11) are synthesized via microwave heating, reducing reaction times compared to traditional reflux methods .

Biological Activity

Ethyl 4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate is a compound belonging to the pyrazolo-triazine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈ClN₅O₂
  • CAS Number : [insert CAS number]
  • Molecular Weight : [insert molecular weight]

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,3,5]triazine derivatives. For example:

  • Cytotoxic Activity : In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The MTT assay results indicated that these compounds could outperform traditional chemotherapeutics like cisplatin in certain breast cancer models (MCF-7 and MDA-MB-231) by inducing apoptosis through caspase activation pathways .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Apoptosis Induction : Activation of caspases (e.g., caspase 3/7) and modulation of apoptotic markers such as p53 and Bax have been observed. This suggests a mechanism where the compound promotes programmed cell death in cancer cells .
  • Autophagy Activation : The compound may also trigger autophagy processes, indicated by increased formation of autophagosomes and expression of beclin-1. This dual action enhances its potential as an anticancer agent .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the cytotoxicity of pyrazolo[1,5-a][1,3,5]triazine derivatives in MCF-7 cells. Results showed significant apoptosis induction via caspase pathways .
Study 2Evaluated the anti-inflammatory properties alongside anticancer effects. Compounds displayed selective inhibition of COX enzymes with promising safety profiles .
Study 3Assessed the pharmacokinetics and bioavailability of similar compounds in vivo. Results indicated favorable absorption characteristics .

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